Acide (4-propoxy-2-(trifluorométhyl)phényl)boronique

Vue d'ensemble

Description

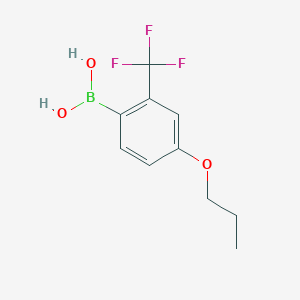

(4-Propoxy-2-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a propoxy group at the 4-position and a trifluoromethyl group at the 2-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Applications De Recherche Scientifique

(4-Propoxy-2-(trifluoromethyl)phenyl)boronic acid has diverse applications in scientific research:

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Propoxy-2-(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-propoxy-2-(trifluoromethyl)phenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dioxane .

Industrial Production Methods

On an industrial scale, the production of (4-Propoxy-2-(trifluoromethyl)phenyl)boronic acid may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems for precise control of reaction conditions, including temperature, pressure, and reagent flow rates .

Analyse Des Réactions Chimiques

Types of Reactions

(4-Propoxy-2-(trifluoromethyl)phenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Esterification: The boronic acid can react with diols to form boronate esters.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Hydrogen peroxide or other oxidizing agents.

Esterification: Diols such as ethylene glycol in the presence of a dehydrating agent.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Esterification: Boronate esters.

Mécanisme D'action

The mechanism of action of (4-Propoxy-2-(trifluoromethyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium catalyst, which then couples with the electrophilic aryl or vinyl halide .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(Trifluoromethyl)phenylboronic acid

- 4-Methoxyphenylboronic acid

- 4-(Trifluoromethoxy)phenylboronic acid

Uniqueness

(4-Propoxy-2-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both a propoxy group and a trifluoromethyl group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable intermediate in the synthesis of complex organic molecules .

Activité Biologique

(4-Propoxy-2-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which can enhance its lipophilicity and influence its interaction with biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (4-Propoxy-2-(trifluoromethyl)phenyl)boronic acid can be represented as follows:

This structure includes a phenyl ring substituted with a propoxy group at the para position and a trifluoromethyl group at the ortho position. The presence of the boronic acid functional group allows for various interactions with biomolecules, particularly with diols.

Antimicrobial Activity

Recent studies have demonstrated that (4-Propoxy-2-(trifluoromethyl)phenyl)boronic acid exhibits significant antimicrobial activity. It has been tested against various pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Escherichia coli | 32 µg/mL | Moderate |

| Candida albicans | 64 µg/mL | Moderate |

| Aspergillus niger | 16 µg/mL | High |

| Bacillus cereus | 8 µg/mL | High |

The compound showed notable efficacy against Bacillus cereus, with an MIC lower than that of some established antifungal agents like amphotericin B, indicating its potential as an effective antimicrobial agent .

The mechanism by which (4-Propoxy-2-(trifluoromethyl)phenyl)boronic acid exerts its biological effects involves several pathways:

- Inhibition of Enzymatic Activity : The boronic acid moiety can form reversible covalent bonds with serine or cysteine residues in enzymes, inhibiting their activity. This is particularly relevant in bacterial resistance mechanisms.

- Interference with Cellular Processes : The compound may disrupt cellular signaling pathways by interacting with specific receptors or enzymes involved in cell proliferation and survival.

- Formation of Boronate Esters : The ability to form boronate esters with diols can lead to the inhibition of key metabolic pathways in microorganisms, thereby limiting their growth and viability.

Study on Antibacterial Efficacy

A study conducted by researchers focused on the antibacterial efficacy of (4-Propoxy-2-(trifluoromethyl)phenyl)boronic acid against multi-drug resistant strains of Escherichia coli. The results indicated that at sub-MIC concentrations, the compound significantly reduced biofilm formation and enhanced the susceptibility of bacteria to conventional antibiotics .

Antifungal Properties

Another investigation assessed the antifungal properties against Candida albicans. The study found that treatment with (4-Propoxy-2-(trifluoromethyl)phenyl)boronic acid led to increased cell membrane permeability and subsequent cell lysis, suggesting a direct impact on fungal cell integrity .

Propriétés

IUPAC Name |

[4-propoxy-2-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BF3O3/c1-2-5-17-7-3-4-9(11(15)16)8(6-7)10(12,13)14/h3-4,6,15-16H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLCNWPKMMHEGHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OCCC)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681606 | |

| Record name | [4-Propoxy-2-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186482-51-8 | |

| Record name | [4-Propoxy-2-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.